2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE
Description
This compound features a [1,2,4]triazolo[4,3-a]quinoline core substituted with three methyl groups at positions 5, 7, and 7. A sulfanylmethyl linker connects the triazoloquinoline moiety to a benzonitrile group. The triazole ring contributes to aromatic stacking and heterocyclic reactivity, common in pharmacologically active compounds .
Properties
IUPAC Name |
2-[(5,7,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4S/c1-13-8-15(3)20-18(9-13)14(2)10-19-23-24-21(25(19)20)26-12-17-7-5-4-6-16(17)11-22/h4-10H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQNHWIJVRBCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC3=NN=C(N32)SCC4=CC=CC=C4C#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE typically involves multiple steps, starting from readily available starting materials
Formation of Triazoloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoline ring system.
Introduction of Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol or thiolate reacts with a suitable leaving group on the triazoloquinoline core.
Attachment of Benzonitrile Group: The final step involves the coupling of the benzonitrile moiety to the sulfanyl-substituted triazoloquinoline, typically through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical reducing conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazoloquinoline core is known to bind to active sites of enzymes, inhibiting their activity. Additionally, the sulfanyl and benzonitrile groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazoloquinoline Derivatives
Key Observations :
- Core Variations: The triazoloquinazoline core in differs from the triazoloquinoline in the target compound, altering aromaticity and electronic properties.
- Substituent Effects : The trifluoromethyl group in increases lipophilicity and metabolic stability compared to the target’s benzonitrile. The tetrahydrobenzothiophene in introduces conformational rigidity .
- Functional Groups : Sulfanyl linkages are conserved across analogues, suggesting their role in molecular flexibility or target binding.
Pharmacological Activities
Table 2: Reported Pharmacological Properties of Analogues
The benzonitrile group may enhance binding to cytochrome P450 enzymes or kinases .
Physicochemical and Spectroscopic Properties
Table 3: Physicochemical Comparison
Methoxy groups in lower logP but may hinder membrane permeability.
Biological Activity
2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoloquinoline derivatives, which are known for their diverse pharmacological properties. The following sections will explore the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The triazoloquinoline core is known to bind to active sites of various enzymes, inhibiting their activity. This inhibition can lead to altered metabolic pathways in cells.
- Receptor Interaction : The compound may also interact with specific receptors in biological systems, which can influence cellular signaling and function.
- Chemical Properties : The unique substitution pattern of the compound enhances its binding affinity and specificity towards biological targets.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- Cell Line Studies : In vitro evaluations against various cancer cell lines have shown promising results. For instance:
- MCF-7 (breast cancer) : Exhibited significant cell growth inhibition with an IC50 value indicating effective cytotoxicity.
- HepG2 (liver cancer) and HCT116 (colon cancer) : Similar trends were noted with varying degrees of potency across different cell lines.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Broad Spectrum : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
-
Study on Anticancer Activity :
- Researchers synthesized derivatives similar to this compound and evaluated their anticancer properties.
- The results indicated that modifications to the triazoloquinoline core significantly influenced biological activity and potency against cancer cell lines.
-
Antimicrobial Evaluation :
- A series of compounds were tested for antimicrobial efficacy using standard microbiological techniques.
- Results showed that certain derivatives exhibited comparable activity to established antibiotics against resistant strains.
Comparative Analysis
When compared to other similar compounds in the triazoloquinoline class:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 5-METHYL-1-((2-NITROBENZYL)THIO)(1,2,4)TRIAZOLO(4,3-A)QUINOLINE | Moderate antibacterial | |
| 1-((4-FLUOROBENZYL)THIO)-5-METHYL(1,2,4)TRIAZOLO(4,3-A)QUINOLINE | Anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
